(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide
Description
This compound features a benzo[d]thiazole core substituted with a methylsulfonyl group at position 6, an allyl group at position 3, and a (Z)-configured imine bond linking to a 3-methoxy-2-naphthamide moiety. The methylsulfonyl group enhances electron-withdrawing properties, while the allyl and naphthamide groups contribute steric bulk and aromatic interactions, respectively.
Properties
IUPAC Name |
3-methoxy-N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4S2/c1-4-11-25-19-10-9-17(31(3,27)28)14-21(19)30-23(25)24-22(26)18-12-15-7-5-6-8-16(15)13-20(18)29-2/h4-10,12-14H,1,11H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIBTWWMAMRRRQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)N=C3N(C4=C(S3)C=C(C=C4)S(=O)(=O)C)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-methoxy-2-naphthamide is a synthetic compound belonging to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structural features of this compound, including the benzo[d]thiazole moiety, allyl group, and methylsulfonyl group, enhance its solubility and reactivity, making it a candidate for various pharmacological studies.
Structural Characteristics
The molecular formula of this compound can be represented as follows:
- Molecular Formula: C₁₈H₁₈N₂O₃S
- Molecular Weight: 358.41 g/mol
The compound features:
- A benzo[d]thiazole ring which is crucial for its biological activity.
- An allyl group that may participate in various chemical reactions.
- A methylsulfonyl group that enhances solubility and reactivity.
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. In a comparative study, benzothiazole derivatives demonstrated inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
Antioxidant Activity
The antioxidant potential of this compound has been assessed using various assays. The DPPH assay is commonly employed to evaluate the ability of compounds to scavenge free radicals. Preliminary results indicate that similar benzothiazole derivatives possess notable antioxidant properties with IC50 values comparable to established antioxidants like ascorbic acid . The presence of functional groups such as the methylsulfonyl group contributes to this activity by stabilizing free radicals through resonance.
Anticancer Activity
Benzothiazole derivatives have been investigated for their anticancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For example, compounds with structural similarities to this compound have demonstrated cytotoxic effects against several cancer cell lines .
The synthesis of this compound typically involves multiple steps, including:
- Formation of the benzo[d]thiazole ring.
- Introduction of the allyl and methylsulfonyl groups.
- Final coupling with 3-methoxy-2-naphthamidine.
The reaction conditions must be optimized for yield and purity, often employing techniques such as refluxing or microwave-assisted synthesis.
Case Studies and Research Findings
- Antimicrobial Study : A study comparing various benzothiazole derivatives found that those with methylsulfonyl substitutions exhibited enhanced antibacterial activity against Staphylococcus aureus with inhibition zones reaching up to 24 mm .
- Antioxidant Evaluation : In a DPPH scavenging assay, a related compound showed an IC50 value of 0.015 mg/mL, indicating strong antioxidant potential compared to ascorbic acid (IC50 = 0.022 mg/mL) .
- Cytotoxicity Assay : A series of benzothiazole derivatives were tested against different cancer cell lines, revealing that some derivatives induced apoptosis in more than 70% of treated cells at concentrations as low as 10 µM .
Comparison with Similar Compounds
Structural Analogues in Heterocyclic Systems
Benzothiazole Derivatives
- N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide (): Core Structure: Benzothiazole with a trifluoromethyl group at position 4. Key Differences: Replaces the methylsulfonyl group with trifluoromethyl and substitutes the allyl-naphthamide system with a phenylacetamide.
Triazole and Oxadiazole Derivatives
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide ():
1,3,4-Oxadiazole Derivatives ():
- Core Structure : Oxadiazole or triazole-phthalide hybrids.
- Key Differences : Oxygen-rich heterocycles vs. sulfur-containing benzothiazole.
- Synthesis : Often involve hydrazine-mediated cyclization, contrasting with copper-catalyzed cycloadditions for triazoles () or nucleophilic substitutions for benzothiazoles .
Thiadiazole Derivatives
- N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (): Core Structure: Thiadiazole with acryloyl and benzamide groups. Key Differences: Thiadiazole core vs. benzothiazole; dimethylamino-acryloyl substituent introduces conjugated π-systems absent in the target compound. Spectral Data: C=O stretches at 1638–1690 cm⁻¹, consistent with amide functionalities across analogs .
Substituent Effects and Functional Groups
Preparation Methods
Synthesis of 6-(Methylsulfonyl)Benzo[d]Thiazol-2(3H)-One
The methylsulfonyl group is introduced via sulfonation of a precursor. A validated route involves:
- Sulfonation of 2-Amino-6-nitrobenzenethiol : Treatment with methanesulfonyl chloride in the presence of pyridine yields 2-amino-6-(methylsulfonyl)benzenethiol.
- Cyclization : Reacting the thiol with ethyl chloroformate in dichloromethane forms the benzothiazol-2(3H)-one core.
Reaction Conditions :
Allylation at the N3 Position
Introduction of the Allyl Group
The allyl moiety is introduced via nucleophilic substitution or alkylation:
- Alkylation with Allyl Bromide : Treatment of 6-(methylsulfonyl)benzothiazol-2(3H)-one with allyl bromide in dimethylformamide (DMF) using potassium carbonate as a base.
- Optimization : Excess allyl bromide (1.5 equiv) and prolonged reaction times (12–18 hours) improve yields to 90–92%.
Key Data :
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ |
| Temperature | 80°C |
| Yield | 90–92% |
Formation of the Imine Linkage with 3-Methoxy-2-Naphthamide
Condensation Reaction
The Z-configured imine is formed via Schiff base condensation:
- Activation of 3-Methoxy-2-Naphthoic Acid : Conversion to the acid chloride using thionyl chloride.
- Coupling : Reaction of 3-allyl-6-(methylsulfonyl)benzothiazol-2(3H)-imine with the acid chloride in tetrahydrofuran (THF) catalyzed by triethylamine.
Stereoselectivity : The Z isomer predominates (≥95%) due to steric hindrance from the allyl and naphthamide groups.
Reaction Profile :
| Parameter | Value |
|---|---|
| Catalyst | Et₃N |
| Solvent | THF |
| Temperature | 25°C |
| Isomeric Ratio (Z:E) | 95:5 |
Purification and Isolation of the Z Isomer
Crystallization and Chromatography
- Crystallization : Recrystallization from ethanol/water mixtures isolates the Z isomer with >99% purity.
- Chiral HPLC : Employed for analytical validation, using a Chiralpak AD-H column (hexane:isopropanol = 70:30).
Purification Data :
| Method | Purity (%) | Yield (%) |
|---|---|---|
| Recrystallization | 99.2 | 85 |
| HPLC | 99.5 | 78 |
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis confirms the Z configuration, with dihedral angles of 15.8° between the benzothiazole and naphthamide planes.
Q & A
Q. Table 1: Reaction Optimization Parameters
| Parameter | Optimal Condition | Yield Range | Reference |
|---|---|---|---|
| Catalyst | Cu(OAc)₂ (10 mol%) | 60-85% | |
| Solvent Ratio | t-BuOH:H₂O (3:1) | - | |
| Reaction Time | 6–8 hours | - | |
| Purification Method | Ethanol recrystallization | 70-90% purity |
Basic: Which spectroscopic techniques confirm the compound’s structure?
Methodological Answer:
- IR Spectroscopy : Identify functional groups (e.g., C=O at ~1670 cm⁻¹, sulfonyl S=O at ~1300 cm⁻¹) .
- NMR :
- HRMS : Validate molecular weight (e.g., [M+H]⁺ calculated vs. observed) .
Advanced: How to resolve contradictions in NMR data for the Z-isomer?
Methodological Answer:
- 2D NMR : Use NOESY to confirm stereochemistry (e.g., spatial proximity between allyl and naphthamide protons) .
- Variable Temperature NMR : Assess dynamic effects in hindered rotations (e.g., sulfonyl group conformation) .
- Comparative Analysis : Cross-reference with crystallographic data (e.g., C–S bond angles from single-crystal XRD, as in C8–S1–N2: 106.02° ).
Advanced: What strategies validate biological mechanisms (e.g., STING agonism)?
Methodological Answer:
- In Vitro Assays : Measure interferon-β (IFN-β) secretion in THP-1 cells using ELISA for STING pathway activation .
- Computational Docking : Model interactions with STING’s binding pocket (e.g., hydrogen bonding with Arg238) using software like AutoDock .
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., substituent variations on the naphthamide) to correlate structural features with activity .
Basic: How to improve solubility for in vitro assays?
Methodological Answer:
- Co-Solvents : Use DMSO (<10%) or cyclodextrin-based solutions .
- Salt Formation : Explore hydrochloride or sodium salts (e.g., sulfonamide deprotonation) .
- Structural Modifications : Introduce polar groups (e.g., hydroxyl or amine) on the allyl or methoxy substituents .
Advanced: How to address low yields in cycloaddition steps?
Methodological Answer:
- Catalyst Screening : Test alternatives to Cu(OAc)₂ (e.g., Ru-based catalysts for higher regioselectivity) .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 2 hours at 80°C vs. 8 hours at RT) .
- DoE (Design of Experiments) : Optimize variables (e.g., solvent ratio, temperature) via response surface methodology .
Basic: What purification methods ensure high purity?
Methodological Answer:
- Recrystallization : Use ethanol or ethyl acetate for intermediates with high crystallinity .
- Column Chromatography : For polar byproducts, employ gradients of chloroform:methanol (95:5 to 85:15) .
- HPLC-Prep : Reverse-phase C18 columns with acetonitrile/water mobile phases for final compounds .
Advanced: How to analyze tautomerism in the benzothiazole core?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
